1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Catalog No.
S583507
CAS No.
69304-37-6
M.F
C12H28Cl2OSi2
M. Wt
315.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

CAS Number

69304-37-6

Product Name

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

IUPAC Name

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane

Molecular Formula

C12H28Cl2OSi2

Molecular Weight

315.42 g/mol

InChI

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

DDYAZDRFUVZBMM-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl

Synonyms

1,1,3,3-Tetraisopropyl-1,3-dichlorodisiloxane; 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane; 1,3-Dichlorotetraisopropyldisiloxane; TIPDS-Cl2; Tetraisopropyldisiloxane-1,3-diyl Dichloride

Canonical SMILES

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl

Potentially useful properties

  • Hydrophobic character: 1,3-DiClTiPD siloxane is likely hydrophobic due to the presence of bulky isopropyl groups bonded to the silicon atoms. This property could be valuable in research involving protection of polar groups in molecules from water or aqueous environments [].
  • Potential precursor for organic-inorganic hybrids: The siloxane backbone and the presence of chlorine atoms make 1,3-DiClTiPD siloxane a candidate for the synthesis of organic-inorganic hybrid materials. These materials can combine the beneficial properties of organic and inorganic components, finding applications in areas like catalysis, optics, and drug delivery [].

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C₁₂H₂₈Cl₂O₂Si₂ and a molecular weight of 315.4 g/mol. It is characterized as a colorless, clear liquid that serves as a silylating reagent. This compound is primarily utilized in organic synthesis and analytical chemistry, particularly for the protection of hydroxyl groups in nucleosides and oligosaccharides .

TDPS functions as a protecting group by reversibly forming a silyl ether bond with the hydroxyl group on the nucleoside. The bulky isopropyl groups of TDPS create steric hindrance, preventing the hydroxyl group from reacting with other reagents. This allows for selective modification of other functional groups on the nucleoside molecule while keeping the hydroxyl functionalities intact [].

Typical of silylating agents. It can react with hydroxyl groups to form silyl ethers, effectively protecting these functional groups during subsequent reactions. For instance, in the presence of ribonucleosides, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane can simultaneously protect both 3'- and 5'-hydroxy functions. This dual protection is crucial in synthetic pathways where selective deprotection is necessary .

While specific biological activities of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane are not extensively documented, its role as a protecting group in nucleoside chemistry suggests potential applications in biochemistry and molecular biology. The compound's ability to stabilize reactive hydroxyl groups may facilitate studies involving nucleic acids and other biomolecules .

Synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane typically involves the reaction of dichlorodimethylsilane with isopropanol or other alcohols under controlled conditions to yield the desired silylating agent. The process may require specific catalysts or solvents to optimize yield and purity. Detailed protocols can vary based on laboratory practices but generally emphasize safety due to the reactive nature of chlorosilanes .

The primary applications of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane include:

  • Silylation: Used extensively for the protection of hydroxyl groups in organic synthesis.
  • Chromatography: Acts as a stationary phase for the analysis of oligosaccharides and other compounds through chromatographic techniques .
  • Nucleic Acid Research: Facilitates studies involving base pairing and structural analysis of nucleotides .

Interaction studies involving 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane often focus on its reactivity with various nucleophiles. Research has shown that its silylating properties can influence the stability and reactivity of nucleosides during chemical transformations. Additionally, its interactions with other biochemical compounds are critical for understanding its role in synthetic pathways and analytical methodologies .

Several compounds share structural or functional similarities with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Trimethylsilyl chlorideContains three methyl groups attached to siliconCommonly used for silylation but less sterically hindered
DimethyldichlorosilaneTwo methyl groups and two chlorine atomsMore reactive than 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane
TetraethylorthosilicateEthyl groups attached to siliconPrimarily used as a precursor in sol-gel processes
1-Dimethylaminomethyl-1-chlorodimethylsilaneAmino group presenceProvides different reactivity profiles compared to 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

69304-37-6

Wikipedia

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Dates

Modify: 2023-08-15

Explore Compound Types